

In Vivo Administration of FR900359 in Mouse Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	FR900359	
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These application notes provide a comprehensive guide for the in vivo administration of **FR900359** in mouse models, drawing from established research to ensure effective experimental design and execution. **FR900359** is a potent and selective inhibitor of the $G\alpha q/11$ subfamily of G proteins, making it an invaluable tool for investigating Gq/11-mediated signaling pathways in various disease models.[1][2][3]

Mechanism of Action

FR900359 is a cyclic depsipeptide that functions as a guanine nucleotide dissociation inhibitor (GDI).[1][3] It binds to G α q, G α 11, and G α 14 subunits, preventing the exchange of GDP for GTP.[1][3] This action locks the G protein in its inactive, GDP-bound state, thereby blocking downstream signaling cascades initiated by Gq/11-coupled G protein-coupled receptors (GPCRs).[1][4] Notably, **FR900359** has also been shown to inhibit constitutively active mutants of G α q, such as those found in uveal melanoma, by promoting a GDP-bound state.[2][5]

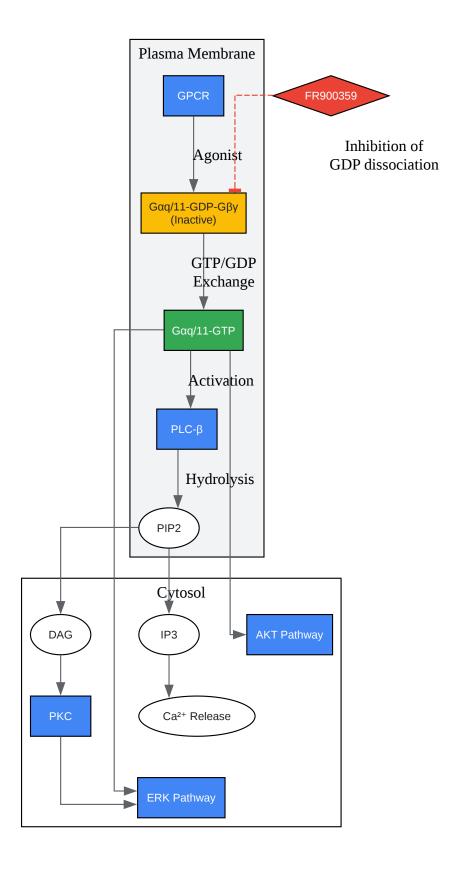
The primary signaling pathway inhibited by **FR900359** is the canonical Gq/11 pathway, which involves the activation of phospholipase C- β (PLC- β). PLC- β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation,



respectively. Downstream of this, **FR900359** can attenuate signaling through pathways like the mitogen-activated protein kinase (MAPK/ERK) and Akt pathways.[1][5]

Signaling Pathway Diagram





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Caption: Mechanism of FR900359 action on the Gq/11 signaling pathway.





Quantitative Data from In Vivo Mouse Models

The following tables summarize key quantitative data from various studies involving the in vivo administration of **FR900359** in mouse models.

Table 1: Dosage and Administration Routes

Mouse Model	Administration Route	Dosage	Vehicle	Reference
Asthma (Ovalbumin- sensitized)	Intratracheal	2.5 μ g/mouse	Not specified in detail	[6]
Asthma (Allergen- induced)	Inhalation	Not specified in detail	Not specified in detail	[7]
Uveal Melanoma Xenograft	Intraperitoneal (i.p.)	10 μ g/mouse	Not specified in detail	[1]
Vascular Tone Assessment	Intravenous (i.v.)	12.5 μ g/mouse (approx. 400 μg/kg)	Not specified in detail	[1][2]
Hypotensive Effect Threshold	Intravenous (i.v.)	2.5 μ g/mouse (approx. 80 μg/kg)	Not specified in detail	[1][2]
Pharmacokinetic Study	Intratracheal (i.t.)	5 μ g/mouse daily for 7 days	Dimethyl sulfoxide (DMSO)	[8][9]
Chronic Pharmacokinetic Study	Intraperitoneal (i.p.)	10 μ g/mouse (Mon-Fri for 3 weeks)	Not specified in detail	[8][9]
Chronic Pharmacokinetic Study	Intratracheal (i.t.)	2.5 μ g/mouse twice daily for 3 weeks	Not specified in detail	[8][9]



Table 2: Pharmacokinetic and Pharmacodynamic Observations



Parameter	Observation	Administration Route	Reference
Organ Distribution	Highest concentrations found in the lung and kidney after intratracheal and intraperitoneal administration.	i.t. and i.p.	[8][9]
Blood-Brain Barrier	Low to marginal concentrations found in the brain, suggesting poor penetration.	i.t. and i.p.	[8][9]
Metabolic Stability	Metabolized significantly faster than the related compound YM- 254890 by mouse liver microsomes.	In vitro data	[8][9]
Pharmacological Effect	A single administration's effect on methacholine- induced bronchoconstriction persisted for at least 96 hours.	Intratracheal	[9]
Cardiovascular Effects	A dose of 12.5 μ g/mouse (i.v.) induced a drop in blood pressure, while 2.5 μ g/mouse did not show noticeable side effects.	i.v.	[1][2]



Anti-tumor Effect	Reduced tumor growth in mouse xenografts of uveal melanoma.	Not specified	[2]
Metabolic Reprogramming	Attenuated glucose uptake by uveal melanoma cells in vivo.	Not specified	[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of **FR900359** in mouse models, synthesized from published methodologies.[10][11][12]

Protocol 1: Intratracheal Administration for Asthma Models

This protocol is adapted from studies investigating the effect of **FR900359** on airway hyperreactivity.[6][7]

Materials:

- FR900359
- Vehicle (e.g., sterile saline with a solubilizing agent like DMSO, final concentration of DMSO should be low)
- Anesthetic (e.g., isoflurane)
- Microsprayer or similar device for intratracheal delivery
- Mouse restrainer

Procedure:

Preparation of FR900359 Solution:



- Dissolve FR900359 in a minimal amount of DMSO.
- Dilute with sterile saline to the final desired concentration (e.g., to deliver 2.5 μg in a small volume like 25-50 μL).
- Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.
- Animal Anesthesia:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
 - Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
- Intratracheal Administration:
 - Place the anesthetized mouse in a supine position on a heated surface.
 - Gently extend the neck and pull the tongue to the side to visualize the trachea.
 - Using a microsprayer, deliver the prepared FR900359 solution directly into the trachea.
 - Allow the mouse to recover from anesthesia in a warm, clean cage.
- Post-Administration Monitoring and Analysis:
 - Monitor the animal for any signs of distress.
 - At the desired time point post-administration, assess airway hyperreactivity using methods like whole-body plethysmography in response to a bronchoconstrictor (e.g., methacholine).[8][9]

Protocol 2: Intraperitoneal Administration for Systemic Disease Models (e.g., Cancer)

This protocol is based on studies evaluating the systemic effects of FR900359.[1][8]

Materials:



• FR900359

- Vehicle (e.g., sterile saline, potentially with a solubilizing agent if needed)
- Insulin syringes (27-30 gauge)
- Mouse scale

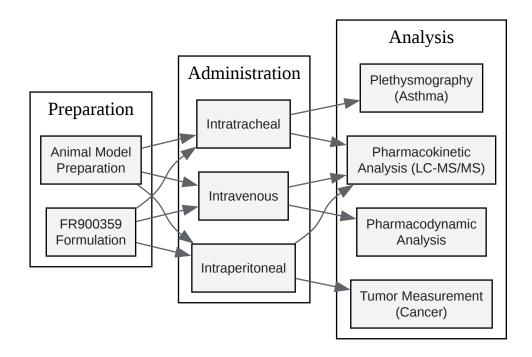
Procedure:

- Preparation of FR900359 Solution:
 - \circ Prepare the dosing solution as described in Protocol 1, adjusting the concentration to deliver the desired dose (e.g., 10 μ g/mouse) in a standard injection volume (e.g., 100 μ L).
- Animal Handling and Injection:
 - Weigh the mouse to ensure accurate dosing if calculated on a mg/kg basis.
 - Properly restrain the mouse, exposing the abdomen.
 - Lift the skin over the lower right or left abdominal quadrant.
 - Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
 - Aspirate to ensure the needle has not entered a blood vessel or organ, then inject the solution.
- Post-Administration Monitoring and Analysis:
 - Return the mouse to its cage and monitor for any adverse reactions.
 - For efficacy studies (e.g., in tumor models), monitor relevant endpoints such as tumor volume, body weight, and overall health.



 For pharmacokinetic studies, collect blood and tissue samples at predetermined time points for analysis by methods like LC-MS/MS.[1][8]

Experimental Workflow Diagram



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Caption: General experimental workflow for in vivo studies with **FR900359**.

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